cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Overview
Description
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester: is a highly unsaturated fatty acid methyl ester. It is derived from eicosapentaenoic acid, a polyunsaturated omega-3 fatty acid commonly found in fish oil, seaweed, phytoplankton, and camelina . This compound is known for its significant role in various biological processes and its potential health benefits.
Mechanism of Action
Target of Action
Icosapent methyl, also known as eicosapentaenoic acid methyl ester or cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester, primarily targets triglycerides . Triglycerides are a type of fat found in the blood that the body uses for energy. High levels of triglycerides can lead to conditions like hypertriglyceridemia, which is associated with an increased risk of cardiovascular diseases .
Mode of Action
The compound interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . This is achieved through several potential mechanisms of action, including increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .
Biochemical Pathways
Icosapent methyl affects the biochemical pathways related to lipid metabolism. It reduces the synthesis of very low-density lipoprotein triglycerides (VLDL-TG) in the liver and enhances triglyceride clearance . Additionally, it has anti-inflammatory and anti-thrombotic properties, which are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .
Pharmacokinetics
Icosapent methyl is de-esterified and converted into the active form, eicosapentaenoic acid (EPA), during absorption. It is then absorbed in the small intestine and enters the systemic circulation through the lymphatic system . Most EPA circulates incorporated into phospholipids, triglycerides, and cholesteryl esters . The compound reaches peak plasma concentration in about 5 hours post-oral administration .
Result of Action
The primary result of icosapent methyl’s action is a significant reduction in triglyceride levels in the blood . This can help treat patients with severe hypertriglyceridemia and reduce the risk of cardiovascular events in certain patients with elevated triglycerides . Furthermore, it has been shown to significantly reduce major adverse cardiovascular events .
Action Environment
The action, efficacy, and stability of icosapent methyl can be influenced by various environmental factors. For instance, the compound is administered orally, so factors affecting gastrointestinal health and function can impact its absorption and bioavailability . Additionally, individual patient factors, such as other health conditions, diet, and use of other medications, can also influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Icosapent methyl plays a significant role in biochemical reactions. It reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL . It interacts with enzymes such as acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), and increases β-oxidation and plasma lipoprotein lipase activity .
Cellular Effects
Icosapent methyl has beneficial effects on various types of cells and cellular processes. It influences cell function by reducing triglyceride levels . It has beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It also has anti-inflammatory and anti-thrombotic properties .
Molecular Mechanism
Icosapent methyl exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and inhibits enzymes, leading to changes in gene expression . It is de-esterified, converted into active EPA, and then absorbed in the small intestine . It also has a role in the formation of thromboxane A3 and prostaglandin I3 .
Temporal Effects in Laboratory Settings
Over time, icosapent methyl has shown to have a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with BID and QD regimens . It has been observed that steady state for total and unesterified plasma EPA was reached by Day 28, whereas RBC levels were still increasing .
Dosage Effects in Animal Models
The effects of icosapent methyl vary with different dosages in animal models
Metabolic Pathways
Icosapent methyl is involved in metabolic pathways that reduce the synthesis and enhance the clearance of triglycerides . It interacts with enzymes such as acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), and increases β-oxidation and plasma lipoprotein lipase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can be synthesized through the esterification of eicosapentaenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently .
Industrial Production Methods: Industrial production of this compound often involves the extraction of eicosapentaenoic acid from natural sources like fish oil. The extracted eicosapentaenoic acid is then subjected to esterification with methanol under controlled conditions to produce the methyl ester .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can be reduced to form saturated fatty acid methyl esters.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the methyl ester.
Reduction: Saturated fatty acid methyl esters.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an analytical standard in various spectroscopic techniques to characterize complex mixtures.
Biology: Studied for its role in modulating cellular processes and its effects on cell viability.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Comparison with Similar Compounds
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is unique compared to other similar compounds due to its specific structure and biological activity. Some similar compounds include:
cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester: Another omega-3 fatty acid methyl ester with different double bond positions.
Arachidonic acid methyl ester: An omega-6 fatty acid methyl ester with different biological functions.
Oleic acid methyl ester: A monounsaturated fatty acid methyl ester with different health benefits.
These compounds differ in their double bond positions, saturation levels, and biological activities, making this compound unique in its effects and applications.
Properties
IUPAC Name |
methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCYFDDFPWISL-JEBPEJKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016222 | |
Record name | Icosapent methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2734-47-6 | |
Record name | Icosapent methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosapent methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2734-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ICOSAPENT METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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